molecular formula C19H36O2 B013813 Oleic Acid-13C Methyl Ester CAS No. 70491-68-8

Oleic Acid-13C Methyl Ester

Cat. No. B013813
CAS RN: 70491-68-8
M. Wt: 297.5 g/mol
InChI Key: QYDYPVFESGNLHU-CNJRKRGNSA-N
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Description

Oleic Acid-13C Methyl Ester, also known as Methyl cis-9-octadecenoate, is a methyl ester of the monounsaturated fatty acid (MUFA), oleic acid . It is abundantly found in dietary fats and oils .


Synthesis Analysis

Methyl oleate can be synthesized via the esterification of oleic acid and methanol, using sulfuric acid as a homogeneous catalyst . Other methods include self-metathesis in the presence of low catalyst loadings and copolymerization with maleic anhydride at a 1:2 molar ratio via free radical polymerization .


Molecular Structure Analysis

The linear formula of Oleic Acid-13C Methyl Ester is CH3(CH2)7CH=CH(CH2)7CO2CH3 . The molecular weight is 296.49 .


Chemical Reactions Analysis

Oleic Acid-13C Methyl Ester undergoes various chemical reactions. For instance, it can undergo ozonolysis, resulting in rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products . It can also react with acids to liberate heat along with alcohols and acids .


Physical And Chemical Properties Analysis

Oleic Acid-13C Methyl Ester has a vapor pressure of 10 mmHg at 205 °C . Its refractive index is n20/D 1.452 (lit.) , and it has a boiling point of 218 °C/20 mmHg (lit.) . The density is 0.874 g/mL at 20 °C (lit.) .

Scientific Research Applications

Food Industry

Oleic Acid-13C Methyl Ester is a major component of olive oil . It’s not the only relevant Mono-Unsaturated Fatty Ester in Olive Oil, but it plays a significant role in the oil’s chemical composition .

Biochemical Research

Methyl oleate is used as a chromatographic reference standard in biochemical research . It helps in the analysis and identification of various compounds in a mixture .

Detergent Production

Methyl oleate serves as an intermediate for detergents . It’s involved in the production process, contributing to the detergent’s cleaning properties .

Emulsifier Production

In the production of emulsifiers, methyl oleate is used as an intermediate . Emulsifiers are substances that help mix two liquids that usually don’t mix well, like oil and water .

Textile Treatments

Methyl oleate is used in textile treatments . It can help improve the texture, appearance, and durability of fabrics .

Plasticizer Production

Methyl oleate is used in the production of plasticizers for duplicating inks, rubbers, and waxes . Plasticizers are substances added to materials to increase their flexibility, workability, or distensibility .

Lubricant Additives

Methyl oleate finds application as lubricants and lubricant additives . It can enhance the performance of lubricants, reducing friction and wear .

Biodiesel Production

Oleic Acid-13C Methyl Ester is used in the production of biodiesel . The esterification reaction of oleic acid and methanol, using sulfuric acid as a catalyst, produces biodiesel .

Safety And Hazards

Oleic Acid-13C Methyl Ester may cause respiratory irritation, moderate skin irritation, and eye irritation. It may also be harmful if swallowed . It is recommended to avoid release to the environment .

Future Directions

Methyl oleate has potential applications in the synthesis of various compounds. For instance, it can be used to synthesize epoxidized methyl oleate via epoxidation, allyl azides via manganese (III) acetate-mediated addition of azide in the alkyl chain, and bromohydrin products via hydroxybromination with N-bromosuccinimide .

properties

IUPAC Name

methyl (Z)-(113C)octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYPVFESGNLHU-CNJRKRGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494327
Record name Methyl (9Z)-(1-~13~C)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic Acid-13C Methyl Ester

CAS RN

70491-68-8
Record name Methyl (9Z)-(1-~13~C)octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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